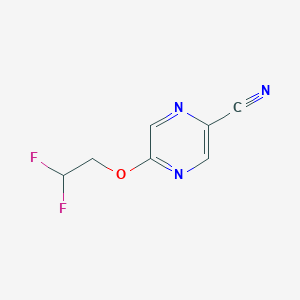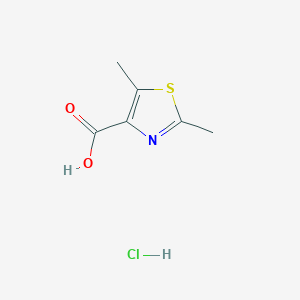![molecular formula C12H16ClN5O2 B1432093 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine-2-carboxylic acid hydrochloride CAS No. 1803570-61-7](/img/structure/B1432093.png)
1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine-2-carboxylic acid hydrochloride
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthetic Chemistry Applications
Compounds similar to 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine-2-carboxylic acid hydrochloride serve as important intermediates in the synthesis of various heterocyclic compounds. For instance, Rahmouni et al. (2014) described the synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, highlighting the role of such compounds in [3+2] cycloaddition reactions to produce new heterocyclic structures with potential pharmacological activities (Rahmouni, Romdhane, Ben Said, Guérineau, Touboul, & Jannet, 2014). This suggests that derivatives of the given compound could be used to synthesize a wide range of heterocyclic compounds, which are valuable in medicinal chemistry and materials science.
Biological Activity
Compounds structurally related to the specified chemical have been investigated for their biological activities, particularly as anticancer and anti-inflammatory agents. For example, a study by Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives and evaluated them as anticancer and anti-5-lipoxygenase agents, indicating the potential therapeutic applications of such compounds (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Jannet, 2016). Additionally, Gouda (2012) explored the synthesis and antioxidant evaluation of some new pyrazolopyridine derivatives, demonstrating the antioxidative potential of these compounds (Gouda, 2012).
Imaging and Diagnostic Applications
Wang et al. (2018) detailed the synthesis of a pyrazolopyrimidine derivative intended as a PET imaging agent for detecting IRAK4 enzyme in neuroinflammation, illustrating the use of such compounds in biomedical imaging and diagnostics (Wang, Xu, Miao, Dong, Li, Wang, Gao, Zheng, & Xu, 2018).
Mécanisme D'action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing strategy for cancer treatment as it selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s fit into the CDK2 active site, forming essential hydrogen bonds with Leu83 . This interaction results in significant alterations in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, particularly the transition from the G1 phase to the S phase . This leads to the arrest of cell cycle progression, thereby inhibiting the proliferation of cancer cells .
Pharmacokinetics
These properties likely contribute to the compound’s bioavailability and its ability to reach its target site of action .
Result of Action
The compound exhibits potent dual activity against both the examined cell lines and CDK2 . It significantly inhibits the growth of the examined cell lines . Moreover, it induces apoptosis within HCT cells , leading to cell death .
Analyse Biochimique
Biochemical Properties
1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine-2-carboxylic acid hydrochloride plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary targets of this compound is cyclin-dependent kinase 2 (CDK2), an enzyme that regulates the cell cycle. The compound inhibits CDK2 by binding to its active site, thereby preventing the phosphorylation of its substrates and halting cell cycle progression . Additionally, this compound has been shown to interact with other proteins involved in cell signaling pathways, such as cyclin A2, further influencing cellular processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest at the G0-G1 phase, leading to the inhibition of cell proliferation . It also promotes apoptosis, or programmed cell death, by activating caspase-3 and other apoptotic pathways . Furthermore, the compound affects cell signaling pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which is involved in inflammation and immune responses . By modulating these pathways, the compound can alter gene expression and cellular metabolism, ultimately affecting cell function and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis . Additionally, the compound can modulate gene expression by affecting transcription factors such as NF-κB, which regulates the expression of genes involved in inflammation and cell survival . These molecular interactions highlight the compound’s potential as a therapeutic agent for cancer and other diseases.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, maintaining its activity over extended periods . It may undergo degradation under certain conditions, such as exposure to light or extreme pH levels . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged cell cycle arrest and apoptosis in cancer cells . These findings suggest that the compound’s stability and long-term effects are favorable for its potential therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth and induces apoptosis without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic use to maximize efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed and excreted from the body . The compound’s interaction with metabolic enzymes can also affect metabolic flux and metabolite levels, potentially influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can be taken up by cells via passive diffusion or active transport mediated by specific transporters . Once inside the cell, it can bind to intracellular proteins and accumulate in specific cellular compartments . The compound’s distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins . It can also be found in the nucleus, where it may influence gene expression by interacting with transcription factors . The compound’s localization is directed by specific targeting signals and post-translational modifications that guide it to the appropriate cellular compartments .
Propriétés
IUPAC Name |
1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2.ClH/c1-16-10-8(6-15-16)11(14-7-13-10)17-5-3-2-4-9(17)12(18)19;/h6-7,9H,2-5H2,1H3,(H,18,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBQJJJOUXEPDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CCCCC3C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


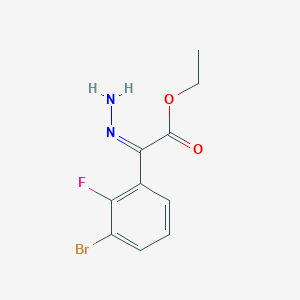
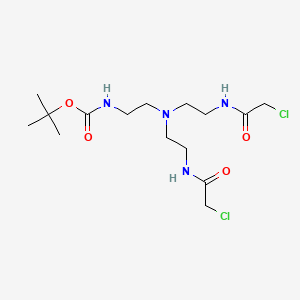
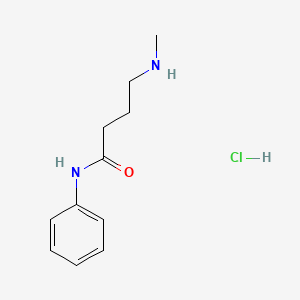
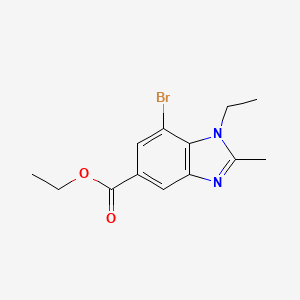
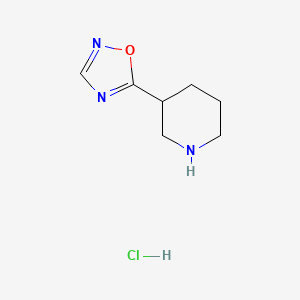
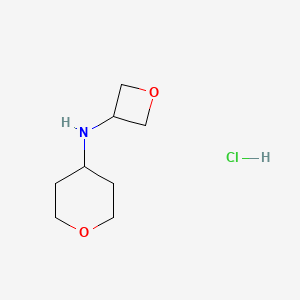
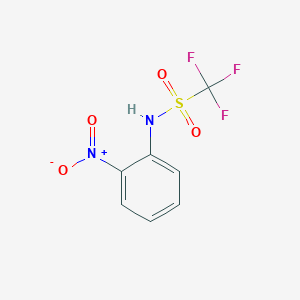
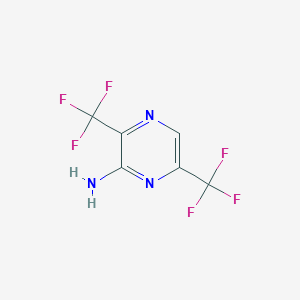
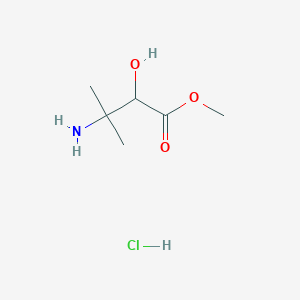
![2-{1,4-Dioxaspiro[4.5]decan-8-yl}-2-hydroxyacetonitrile](/img/structure/B1432025.png)
![[2,6-Difluoro-4-(trifluoromethyl)phenyl]methanol](/img/structure/B1432026.png)
amine hydrochloride](/img/structure/B1432027.png)
